

Standard operating procedure for Tiotropium Bromide in vitro cell assays

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Compound of Interest

Compound Name: *Tiotropium Bromide Monohydrate*

Cat. No.: *B15617852*

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Standard Operating Procedure: Tiotropium Bromide In Vitro Cell Assays

Introduction

Tiotropium Bromide is a long-acting muscarinic antagonist (LAMA) utilized as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its therapeutic effect is primarily mediated through the inhibition of M3 muscarinic acetylcholine receptors (mAChRs) on airway smooth muscle cells, leading to muscle relaxation.[2][3][4][5] Tiotropium exhibits kinetic selectivity, dissociating more slowly from M1 and M3 receptors compared to M2 receptors, which contributes to its prolonged duration of action and favorable safety profile.[6][7][8]

These application notes provide detailed standard operating procedures for key in vitro cell-based assays to characterize the pharmacological and biological activity of Tiotropium Bromide. The protocols are designed for researchers, scientists, and drug development professionals to assess its receptor binding affinity, functional antagonism, and anti-inflammatory properties.

Physicochemical Properties and Compound Handling

Proper handling and preparation of Tiotropium Bromide are critical for reproducible experimental outcomes.

Table 1: Physicochemical and Solubility Data for Tiotropium Bromide

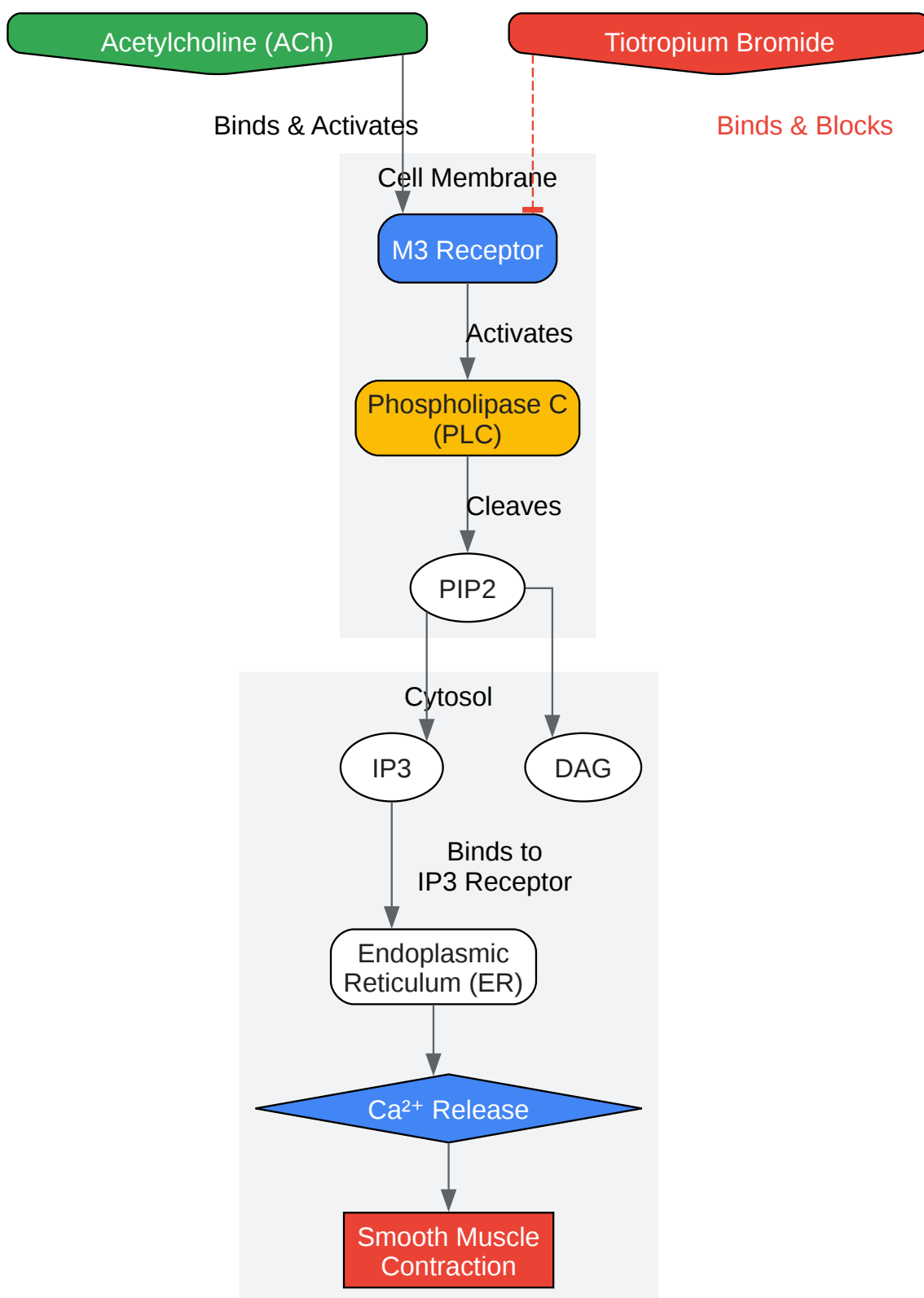
Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₂ BrNO ₄ S ₂	[9][10]
Molecular Weight	472.42 g/mol	[9][10]
Appearance	White to off-white crystalline powder	
Solubility	Soluble to 20 mM in water Soluble to 100 mM in DMSO	[9][10]
Storage	Store at +4°C	[9][10]

Stock Solution Preparation:

- For a 10 mM stock solution in DMSO, dissolve 4.72 mg of Tiotropium Bromide in 1 mL of DMSO.
- Vortex until fully dissolved.
- Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
- Prepare fresh aqueous dilutions from the DMSO stock for each experiment, ensuring the final DMSO concentration in the cell culture medium is ≤ 0.1% to avoid solvent toxicity.

Mechanism of Action: Muscarinic M3 Receptor Antagonism

Tiotropium competitively blocks the M3 muscarinic receptor, a G-protein coupled receptor (GPCR) of the Gq/11 family.[11] This action prevents the binding of acetylcholine (ACh), thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.



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Tiotropium blocks ACh-mediated M3 receptor signaling.

Application Note 1: Receptor Binding Affinity Profiling

Objective: To determine the binding affinity (K_i) and selectivity of Tiotropium Bromide for the five human muscarinic receptor subtypes (hM1-hM5) using a competitive radioligand binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay

- Materials:
 - Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).
 - Radioligand: [^3H]N-methylscopolamine ([^3H]NMS).
 - Non-specific Binding Control: Atropine (1 μM).
 - Test Compound: Tiotropium Bromide (serial dilutions).
 - Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA.
 - Equipment: 96-well plates, cell harvester, scintillation counter.
- Membrane Preparation:
 - Culture CHO-K1 cells to ~90% confluency.
 - Harvest cells, wash with cold PBS, and centrifuge.
 - Homogenize the cell pellet in ice-cold lysis buffer and centrifuge to pellet the membranes.
 - Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
- Assay Procedure:

- In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), and [³H]NMS at a concentration near its K_d .
- Add serial dilutions of Tiotropium Bromide (e.g., 10^{-12} M to 10^{-6} M).
- For total binding wells, add vehicle (DMSO). For non-specific binding wells, add 1 µM Atropine.
- Incubate the plate at room temperature for 2-4 hours to reach equilibrium.[\[12\]](#)
- Harvest the plate contents onto glass fiber filters using a cell harvester.
- Wash filters with ice-cold assay buffer to remove unbound radioligand.
- Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific counts from total counts.
 - Plot the percentage of specific binding against the log concentration of Tiotropium Bromide.
 - Determine the IC_{50} value using non-linear regression (sigmoidal dose-response).
 - Calculate the binding affinity constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Workflow for Receptor Binding Assay.

Data Presentation: Tiotropium Bromide Binding Affinity

Table 2: Representative Binding Affinities and Potencies of Tiotropium Bromide

Target	Cell Line / Tissue	Assay Type	Value	Reference
hM1 Receptor	CHO-K1	Radioligand Binding	IC ₅₀ = 0.1 nM	[12]
hM2 Receptor	CHO-K1	Radioligand Binding	IC ₅₀ = 0.2 nM	[12]
hM3 Receptor	Human Tissue	Functional Antagonism	IC ₅₀ ≈ 0.4 nM	[13]
Guinea Pig Trachea	Isolated Tissue	Functional Antagonism	IC ₅₀ = 0.17 nM	[9][10]

Application Note 2: Functional Antagonism Assessment

Objective: To quantify the functional potency of Tiotropium Bromide in inhibiting agonist-induced intracellular calcium mobilization, a key step in smooth muscle contraction.

Experimental Protocol: Calcium Mobilization Assay

- Materials:
 - Cell Lines: Human Bronchial Smooth Muscle Cells (HBSMC) or CHO-K1 cells stably expressing the hM3 receptor.
 - Agonist: Acetylcholine or Carbachol.
 - Test Compound: Tiotropium Bromide.
 - Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
 - Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
 - Equipment: Fluorescence plate reader with an injection module (e.g., FLIPR, FlexStation).
- Assay Procedure:

- Seed cells in black, clear-bottom 96-well or 384-well plates and grow to confluency.
- Remove growth medium and load cells with the calcium indicator dye in assay buffer for 1 hour at 37°C.
- Wash cells gently with assay buffer to remove excess dye.
- Add serial dilutions of Tiotropium Bromide to the wells and incubate for 15-30 minutes.
- Place the plate in the fluorescence reader and measure the baseline fluorescence.
- Inject the agonist (at a concentration that elicits ~80% of the maximal response, e.g., EC_{80}) into the wells.
- Immediately measure the fluorescence intensity over time (typically 2-3 minutes) to capture the peak calcium response.
- Data Analysis:
 - Calculate the peak fluorescence response for each well, corrected for baseline.
 - Normalize the data to the response of the agonist-only control (0% inhibition) and no-agonist control (100% inhibition).
 - Plot the percent inhibition against the log concentration of Tiotropium Bromide.
 - Determine the IC_{50} value using non-linear regression.

Workflow for Calcium Mobilization Assay.

Application Note 3: Anti-Inflammatory Effects Evaluation

Objective: To assess the ability of Tiotropium Bromide to inhibit the production of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), from airway cells.

Experimental Protocol: IL-8 Inhibition Assay

- Materials:

- Cell Lines: BEAS-2B (human bronchial epithelial cell line) or primary human lung fibroblasts (LFs).[14]
- Inflammatory Stimulus: Lipopolysaccharide (LPS).
- Test Compound: Tiotropium Bromide.
- Assay Kit: Human IL-8 ELISA kit.
- Equipment: 24-well or 48-well cell culture plates, ELISA plate reader.
- Assay Procedure:
 - Seed BEAS-2B cells or LFs at a concentration of 5×10^5 cells/mL and culture until they reach ~80% confluency.[14]
 - Pre-treat the cells with various concentrations of Tiotropium Bromide (e.g., >15 pg/mL) for 1-2 hours.[14]
 - Stimulate the cells with LPS (e.g., 1 μ g/mL) for 24 hours. Include vehicle-only and LPS-only controls.
 - After incubation, collect the cell culture supernatants.
 - Centrifuge the supernatants to remove any cellular debris.
 - Quantify the concentration of IL-8 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Generate a standard curve from the IL-8 standards provided in the ELISA kit.
 - Calculate the IL-8 concentration for each sample based on the standard curve.
 - Determine the percentage inhibition of IL-8 production by Tiotropium Bromide relative to the LPS-only control.

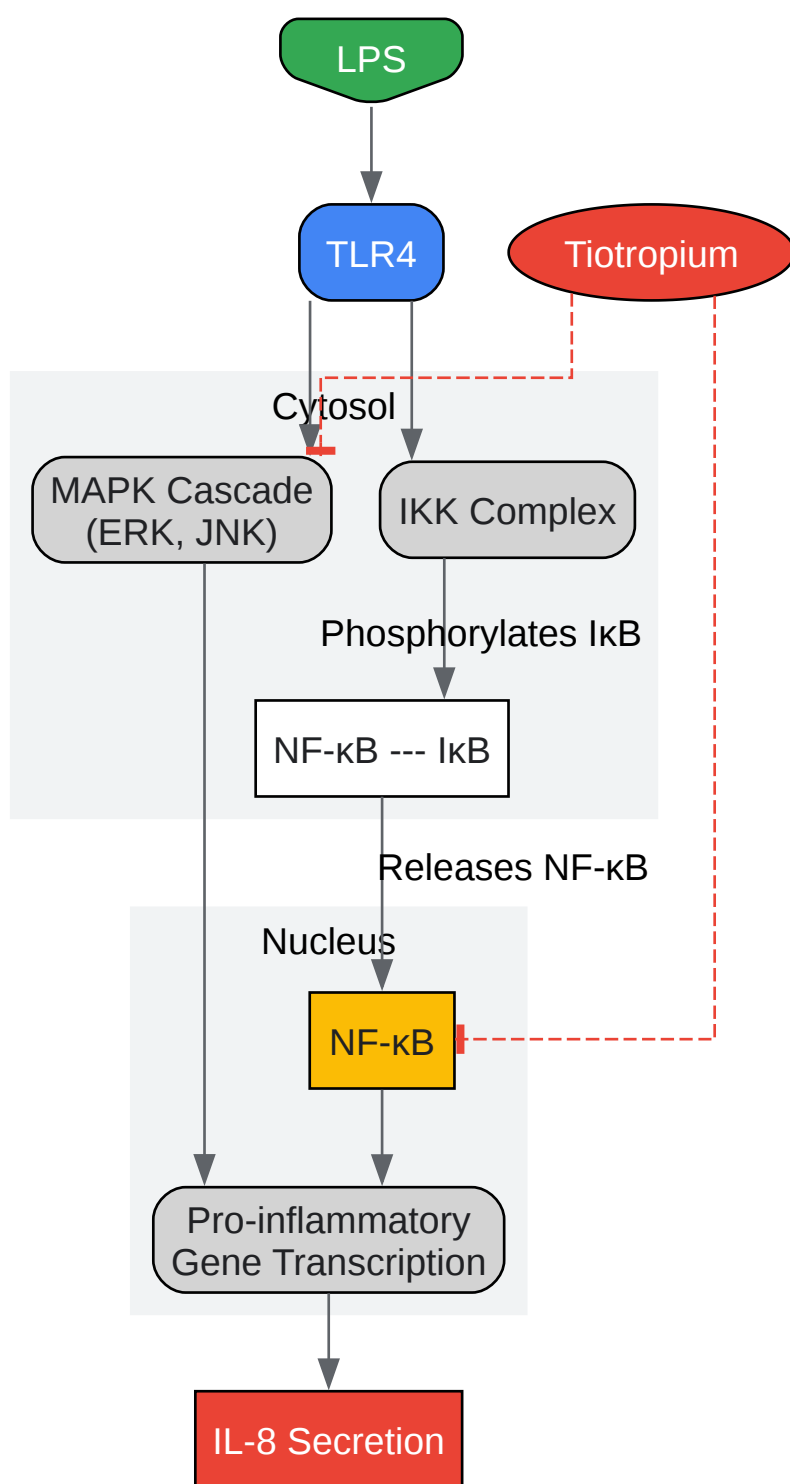
- Plot the percent inhibition against the log concentration of Tiotropium Bromide to determine the IC₅₀.

Data Presentation: Tiotropium Bromide Anti-inflammatory Activity

Table 3: Effective Concentrations of Tiotropium Bromide in Anti-Inflammatory Assays

Cell Line	Effect Measured	Stimulus	Effective Concentration	Reference
BEAS-2B & LFs	Inhibition of IL-8 Production	LPS	> 15 pg/mL	[14]
16HBE & HUVEC	Inhibition of Microparticle Generation	Acetylcholine	50 pM (complete inhibition)	[15][16]
HEp-2	Decreased RSV Titer & Cytokine Production	RSV Infection	Not specified	[17]

Studies show that Tiotropium can suppress inflammatory signaling by inhibiting the activation of NF-κB and the phosphorylation of MAP kinases like ERK1/2 and JNK.[14]



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Tiotropium inhibits LPS-induced inflammatory pathways.

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